molecular formula C10H9N3O2 B6517762 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 334017-21-9

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6517762
Key on ui cas rn: 334017-21-9
M. Wt: 203.20 g/mol
InChI Key: LQTJXHCOODAVLD-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

To a stirred solution of 1-methyl-5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester (655 mg, 2.8 mmol) at r.t. in ethanol (6 ml) under an argon atmosphere was added 1 N NaOH (5.7 ml) in one portion. The mixture was stirred at r.t. for 5 hrs, neutralized by the addition of 1 N HCl and concentrated to leave a light brown solid. This was triturated in a mixture of Et2O (10 ml) and EtOH (1 ml). The suspension was stirred at r.t. for 2 h. The solids was collected by filtration, washed with Et2O and dried to give the title compound (0.79 g, 100% with 73% purity; impurity: NaCl) as light brown solid. MS: M=204.2 (M+H)+
Name
1-methyl-5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
655 mg
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:8]([CH3:17])[N:7]=1)=[O:5])C.[OH-].[Na+].Cl>C(O)C>[CH3:17][N:8]1[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]1 |f:1.2|

Inputs

Step One
Name
1-methyl-5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
655 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C
Name
Quantity
5.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a light brown solid
CUSTOM
Type
CUSTOM
Details
This was triturated in a mixture of Et2O (10 ml) and EtOH (1 ml)
STIRRING
Type
STIRRING
Details
The suspension was stirred at r.t. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1N=C(C=C1C1=NC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 138.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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